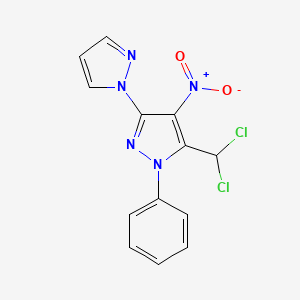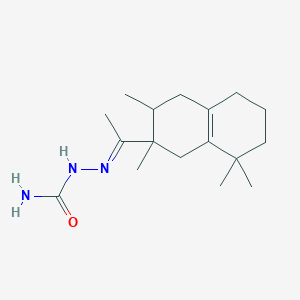
2-(4-phenoxyphenoxy)acetohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-phenoxyphenoxy)acetohydrazide, also known as PPAAH, is a synthetic compound that has gained attention in the field of scientific research due to its potential therapeutic applications. PPAAH is a hydrazide derivative that has shown promising results in various studies related to cancer, inflammation, and oxidative stress.
作用机制
The mechanism of action of 2-(4-phenoxyphenoxy)acetohydrazide is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in cancer, inflammation, and oxidative stress. 2-(4-phenoxyphenoxy)acetohydrazide has been shown to inhibit the Akt/mTOR pathway, which plays a critical role in cell growth and survival. 2-(4-phenoxyphenoxy)acetohydrazide has also been found to inhibit the JAK/STAT pathway, which is involved in the inflammatory response.
Biochemical and Physiological Effects:
2-(4-phenoxyphenoxy)acetohydrazide has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer research, 2-(4-phenoxyphenoxy)acetohydrazide has been found to inhibit cell proliferation, induce apoptosis, and inhibit tumor growth in animal models. In inflammation research, 2-(4-phenoxyphenoxy)acetohydrazide has been found to reduce the production of pro-inflammatory cytokines and inhibit the activation of NF-κB. In oxidative stress research, 2-(4-phenoxyphenoxy)acetohydrazide has been found to reduce the production of ROS and increase the activity of antioxidant enzymes.
实验室实验的优点和局限性
2-(4-phenoxyphenoxy)acetohydrazide has several advantages for lab experiments, including its relative ease of synthesis and its ability to inhibit various signaling pathways involved in cancer, inflammation, and oxidative stress. However, 2-(4-phenoxyphenoxy)acetohydrazide has some limitations, including its potential toxicity and its limited solubility in aqueous solutions. Further studies are needed to determine the optimal dosage and administration route for 2-(4-phenoxyphenoxy)acetohydrazide in lab experiments.
未来方向
There are several future directions for 2-(4-phenoxyphenoxy)acetohydrazide research. One area of interest is the development of 2-(4-phenoxyphenoxy)acetohydrazide analogs that have improved solubility and pharmacokinetic properties. Another area of interest is the investigation of the potential synergistic effects of 2-(4-phenoxyphenoxy)acetohydrazide with other chemotherapeutic agents. Additionally, further studies are needed to determine the mechanism of action of 2-(4-phenoxyphenoxy)acetohydrazide and its potential therapeutic applications in other diseases.
合成方法
The synthesis of 2-(4-phenoxyphenoxy)acetohydrazide involves the reaction of 4-phenoxyphenol with chloroacetyl chloride in the presence of triethylamine to obtain 2-(4-phenoxyphenoxy)acetyl chloride. The resulting product is then reacted with hydrazine hydrate to obtain 2-(4-phenoxyphenoxy)acetohydrazide. The synthesis method of 2-(4-phenoxyphenoxy)acetohydrazide is relatively simple and can be easily scaled up for larger quantities.
科学研究应用
2-(4-phenoxyphenoxy)acetohydrazide has been extensively studied for its potential therapeutic applications in cancer, inflammation, and oxidative stress. In cancer research, 2-(4-phenoxyphenoxy)acetohydrazide has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. 2-(4-phenoxyphenoxy)acetohydrazide has also been found to induce apoptosis, or programmed cell death, in cancer cells.
In inflammation research, 2-(4-phenoxyphenoxy)acetohydrazide has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in macrophages. 2-(4-phenoxyphenoxy)acetohydrazide has also been found to inhibit the activation of NF-κB, a transcription factor that plays a critical role in the inflammatory response.
In oxidative stress research, 2-(4-phenoxyphenoxy)acetohydrazide has been shown to reduce the production of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT). 2-(4-phenoxyphenoxy)acetohydrazide has also been found to protect against oxidative damage in various cell types.
属性
IUPAC Name |
2-(4-phenoxyphenoxy)acetohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3/c15-16-14(17)10-18-11-6-8-13(9-7-11)19-12-4-2-1-3-5-12/h1-9H,10,15H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AINHUAQVIBXSFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)OCC(=O)NN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60973645 |
Source


|
| Record name | 2-(4-Phenoxyphenoxy)ethanehydrazonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60973645 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Phenoxyphenoxy)ethanehydrazonic acid | |
CAS RN |
5807-21-6 |
Source


|
| Record name | 2-(4-Phenoxyphenoxy)ethanehydrazonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60973645 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N'-[(4-biphenylylcarbonyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5807681.png)





![N-(4-chloro-2-methoxy-5-methylphenyl)-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5807719.png)
![N-[3-(1H-benzimidazol-1-yl)-4-oxo-1(4H)-naphthalenylidene]-4-methylbenzenesulfonamide](/img/structure/B5807730.png)

![[5-(ethoxycarbonyl)-2-furyl]methyl 2-oxo-2H-chromene-3-carboxylate](/img/structure/B5807741.png)
